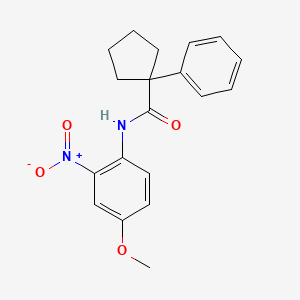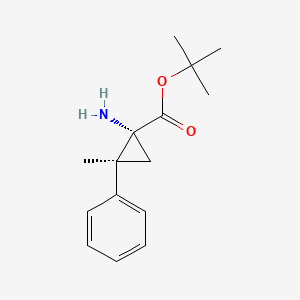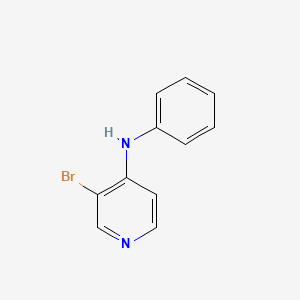
N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide” is not explicitly provided in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-Methoxy-2-nitrophenyl)(phenylcyclopentyl)formamide and its derivatives have been a subject of interest in the field of synthetic chemistry. Research has focused on their synthesis and the evaluation of their properties. For instance, formamide derivatives have been synthesized using various starting materials and their structures confirmed by different analytical techniques. These compounds, despite their intricate synthesis, showed no herbicidal activities at certain concentrations (Li Yuan-xiang, 2011). Moreover, the synthesis of (4-Methoxyphenyl)formamide was achieved through the reaction of (4-methoxyphenyl)amine with ethyl formate, and its structure was determined by X-ray diffraction analysis (L. O. Belova et al., 2017).
Corrosion Inhibition
In the context of material science, derivatives of this compound have been explored for their corrosion inhibition properties. A study examined the influence of electron withdrawing and electron releasing substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel acidic corrosion. The findings indicated that certain substituents enhance the inhibition efficiency, and these compounds act as significant corrosion inhibitors (Ankush Mishra et al., 2018).
Fungicidal Properties
Research has also highlighted the fungicidal properties of this compound derivatives. Studies on 2-amino-4-nitrophenol and its derivatives, which are structurally related to this compound, revealed that certain modifications in the structure can lead to increased fungicidal activity against specific fungi species (L. Mukhtorov et al., 2019).
N-Formylation Reactions
The compound and its related chemical structures have been used in various N-formylation reactions, which are crucial in organic synthesis. These reactions involve the transformation of primary and secondary amines into formamides, which are key intermediates in the synthesis of various pharmaceutically valuable compounds (R. Chapman et al., 2017). Additionally, the synthesis of 6-Chloro-9-methyl-N-methoxyphenothiazines via Smiles rearrangement, involving the use of formamide derivatives, highlights the significance of these compounds in the development of medicinally active agents (K. Gupta et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-15-9-10-16(17(13-15)21(23)24)20-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKXZMYWRHVFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)
![4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2598321.png)

![3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2598323.png)
![4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2598324.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2598326.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2598337.png)
![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)

